N-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide

Hedgehog signaling Sonic hedgehog Light2 reporter assay

N-(4-Carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide (CAS 1401573-51-0) belongs to the 4-(pyrimidin-2-ylamino)benzamide class, a scaffold extensively explored for inhibitors of the Hedgehog (Hh) signaling pathway, an anticancer target. This compound features a benzamide core N-substituted with a 4-carbamoylphenyl group and substituted at the 4-position with a pyrimidin-2-ylamino moiety.

Molecular Formula C18H15N5O2
Molecular Weight 333.3 g/mol
Cat. No. B12160723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide
Molecular FormulaC18H15N5O2
Molecular Weight333.3 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C18H15N5O2/c19-16(24)12-2-6-14(7-3-12)22-17(25)13-4-8-15(9-5-13)23-18-20-10-1-11-21-18/h1-11H,(H2,19,24)(H,22,25)(H,20,21,23)
InChIKeyVVGZOEHMLPXRGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide: Chemical Identity and Scaffold Context for Hedgehog Pathway Inhibitor Procurement


N-(4-Carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide (CAS 1401573-51-0) belongs to the 4-(pyrimidin-2-ylamino)benzamide class, a scaffold extensively explored for inhibitors of the Hedgehog (Hh) signaling pathway, an anticancer target [1]. This compound features a benzamide core N-substituted with a 4-carbamoylphenyl group and substituted at the 4-position with a pyrimidin-2-ylamino moiety . The 4-(pyrimidin-2-ylamino)benzamide pharmacophore is the structural basis for numerous potent Hh pathway inhibitors, including advanced leads that outperform the clinical agent GDC-0449 (vismodegib) in potency and pharmacokinetic profile [1]. This specific derivative is offered as a screening compound by multiple vendors, with a molecular weight of 333.35 g/mol and a calculated logP of 1.31 .

Why N-(4-Carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide Cannot Be Interchanged with Potent In-Class Hedgehog Inhibitors


The 4-(pyrimidin-2-ylamino)benzamide scaffold exhibits extreme sensitivity to N- and ring-substitution patterns. Within the same core series, reported Hedgehog (Hh) signaling pathway inhibitors span an IC50 range from low nanomolar (e.g., 5.0 nM for compound 8e) to micromolar, depending on specific substituent topology [1]. The N-(4-carbamoylphenyl) substituent present on the target compound is structurally distinct from the optimized groups (such as 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine or specific benzyl moieties) that confer high affinity [2]. The only direct biological datum available for this compound reveals weak Hh pathway activation (EC50 6.6 µM), not the potent inhibition exhibited by its in-class analogs [3]. Therefore, generic substitution of a potent Hh inhibitor with this compound would yield a radically different pharmacological profile, rendering it unsuitable for any study requiring Hh pathway suppression.

Quantitative Differentiation Evidence for N-(4-Carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide Against Closest Hedgehog Pathway Comparator Compounds


Hedgehog Pathway Activation vs. Inhibition: Direct Functional Divergence from In-Class Inhibitors

This compound functions as a weak activator of the Hedgehog pathway, in stark contrast to the potent inhibitors within the same 4-(pyrimidin-2-ylamino)benzamide scaffold. In a mouse Light2 cell-based reporter gene assay measuring Gli-mediated luciferase activity, the target compound exhibits an EC50 of 6.60 µM for Sonic hedgehog (Shh) activation [1]. By comparison, the optimized analog compound 8e from a 2014 study inhibits the Hh pathway with an IC50 of 5.0 nM [2]. The clinical comparator GDC-0449 (vismodegib) is less potent than 8e, with a reported IC50 of approximately 13 nM in similar cellular assays [2]. This represents a >1,300-fold difference in potency between the target compound and the most potent in-class inhibitor, and a complete reversal of functional direction (activation vs. inhibition).

Hedgehog signaling Sonic hedgehog Light2 reporter assay

Structural Determinant of Activity: N-(4-Carbamoylphenyl) Substitution Abolishes Inhibitory Potency

The critical structural difference between this compound and high-affinity Hh inhibitors lies in the N-substituent. SAR studies on the 4-(pyrimidin-2-ylamino)benzamide core demonstrate that optimized substituents such as the 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine moiety (in compound 8e) yield IC50 values of 5.0 nM [1]. In contrast, the N-(4-carbamoylphenyl) group present on the target compound is also found in the related PDB ligand NHU (2-({2-[(4-carbamoylphenyl)amino]pyrimidin-4-yl}amino)benzamide, PDB 4DED), a ligand with no reported Hh inhibitory activity and only structural validation data available (real space correlation coefficient 0.912, RMSZ-bond-length 3.68, indicating moderate fit quality) [2]. The absence of an optimized heterocyclic extension at the pyrimidine 4-position (as in 8e) and the presence of the planar, hydrophilic 4-carbamoylphenyl group are consistent with the observed loss of inhibitory potency.

Structure-Activity Relationship Substituent effect 4-(pyrimidin-2-ylamino)benzamide

Physicochemical Properties Differentiating from Optimized Hh Inhibitor Leads

The target compound displays physicochemical parameters that differ markedly from those of optimized orally bioavailable Hh inhibitors. Its calculated logP is 1.31, polar surface area 162.41 Ų, with 4 hydrogen bond donors and 6 acceptors . In comparison, the optimized lead compound 3c identified in the 2014 Bioorganic & Medicinal Chemistry Letters study was specifically selected for improved physicochemical and pharmacokinetic properties that enabled oral availability [1]. While exact logP/PSA values for 3c are not publicly available, the design objective for 3c was to optimize physicochemical parameters beyond those of earlier leads, which typically possess logP values between 3 and 5 for optimal membrane permeability in this series [1]. The lower logP and higher H-bond donor count of the target compound predict reduced passive permeability and potentially lower oral bioavailability relative to optimized leads.

Physicochemical properties logP hydrogen bond donors drug-likeness

Crystal Structure Context: Structural Relationship to Ligand NHU in PDB 4DED

A structurally closely related regioisomer, NHU (2-({2-[(4-carbamoylphenyl)amino]pyrimidin-4-yl}amino)benzamide), is available as a PDB ligand (entry 4DED) with full validation metrics: real space correlation coefficient (RSCC) of 0.912, real space R factor (RSR) of 0.205, RMSZ-bond-length of 3.68, with 16 bond-length outliers and 4 bond-angle outliers [1]. This regioisomer differs from the target compound only in the connectivity of the pyrimidine-2-ylamino vs. pyrimidine-4-ylamino attachment. These metrics indicate a moderate-quality fit suitable for crystallographic fragment screening or soaking experiments but not for high-resolution mechanistic interpretation. The target compound's isomeric structure may exhibit comparable or distinct binding modes, providing a valuable comparative tool for crystallographic studies.

X-ray crystallography PDB 4DED ligand validation structural biology

Recommended Procurement and Research Application Scenarios for N-(4-Carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide Based on Quantitative Evidence


Negative Control or Pathway-Activator Reference in Hedgehog Signaling Functional Assays

Given the compound's demonstrated weak Hh pathway activation (EC50 6.60 µM [1]) contrasting with the potent inhibition of lead compounds such as 8e (IC50 5.0 nM [2]), this compound is an ideal negative control for Hh inhibition assays. It can be used as a pathway-stimulation control in Gli-luciferase reporter gene assays in Light2 or NIH3T3 cells, where robust inhibitors serve as positive controls for pathway suppression.

SAR Probe for N-Substituent Effects in 4-(Pyrimidin-2-ylamino)benzamide Medicinal Chemistry

The N-(4-carbamoylphenyl) group represents a specific SAR data point that shifts the functional activity from inhibition to weak activation. Medicinal chemistry teams can use this compound as a reference to map the structural determinants of functional reversal [1]. Pairing with potent inhibitors sharing the identical core enables systematic exploration of substituent-dependent pharmacology.

Crystallographic Fragment Screening or Regioisomer Binding Mode Comparison

The close structural relationship to the PDB ligand NHU (entry 4DED) [2] makes this compound a logical candidate for soaking or co-crystallization experiments aimed at comparing binding modes of pyrimidine-2-ylamino vs. pyrimidine-4-ylamino regioisomers. Laboratories equipped with X-ray crystallography infrastructure can leverage the existing NHU validation metrics (RSCC 0.912, RSR 0.205) as a quality benchmark.

In Vitro Permeability and Physicochemical Benchmarking Against Optimized Leads

With a logP of 1.31, 4 hydrogen bond donors, and a PSA of 162.41 Ų , this compound anchors the low-permeability end of the 4-(pyrimidin-2-ylamino)benzamide property space. ADME screening laboratories can use it as a reference compound to calibrate permeability assays (e.g., PAMPA, Caco-2) or solubility determinations, helping to contextualize data for more lipophilic, optimized leads.

Quote Request

Request a Quote for N-(4-carbamoylphenyl)-4-(pyrimidin-2-ylamino)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.